![molecular formula C19H21N3O2 B5560187 N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, also known as NPC-15437, is a novel compound that has been synthesized and extensively studied for its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of microglial activation, reduction of oxidative stress, and improvement of mitochondrial function. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of various neurological disorders. The compound has also been found to exhibit good stability and solubility, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is its high cost of synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide. One potential direction is to investigate the compound's potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to explore the use of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide and its potential side effects in humans.
Synthesemethoden
The synthesis of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 4-aminobenzophenone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in high yield and purity. The synthesis of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been optimized to reduce the number of reaction steps and increase the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)20-17-9-7-16(8-10-17)19(24)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKESMMSDKVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.